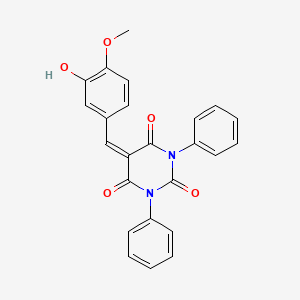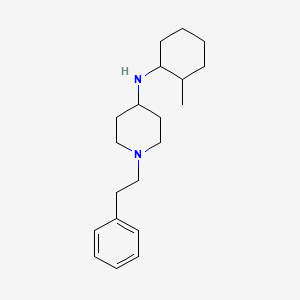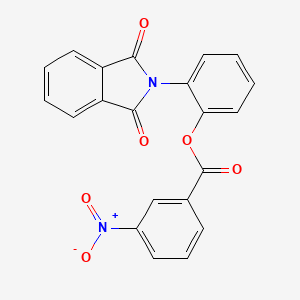
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 3-nitrobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NBDI and belongs to the family of isoindoline derivatives.
Mécanisme D'action
The mechanism of action of NBDI in antitumor activity involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells. In antibacterial activity, NBDI inhibits the growth of bacteria by disrupting the bacterial cell membrane. In material science, NBDI exhibits fluorescence due to its conjugated system and has been used as a fluorescent probe for the detection of metal ions.
Biochemical and Physiological Effects:
NBDI has been found to have low toxicity in vitro and in vivo studies. It has been shown to have good stability in various solvents and under different pH conditions. In addition, NBDI has been found to be highly soluble in organic solvents, which makes it suitable for various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using NBDI in lab experiments is its high solubility in organic solvents, which makes it easy to handle and use. In addition, NBDI has low toxicity, which makes it a safe compound to work with. However, one of the limitations of using NBDI is its high cost, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the research on NBDI. One of the directions is the development of new derivatives of NBDI with improved properties such as higher solubility, lower toxicity, and better stability. Another direction is the exploration of the potential applications of NBDI in other fields such as catalysis and optoelectronics. Finally, the investigation of the mechanism of action of NBDI in different applications can provide insights into the design of new compounds with improved properties.
Conclusion:
In conclusion, NBDI is a versatile compound with potential applications in various fields. Its high solubility, low toxicity, and stability make it a suitable compound for lab experiments. The research on NBDI has provided insights into its mechanism of action, biochemical and physiological effects, and potential applications. The future directions for the research on NBDI can lead to the development of new compounds with improved properties and the discovery of new applications.
Méthodes De Synthèse
The synthesis of NBDI involves the reaction of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
NBDI has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, NBDI has been found to exhibit antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to have antibacterial activity against gram-positive bacteria. In material science, NBDI has been used as a building block for the synthesis of fluorescent materials and as a precursor for the preparation of metal-organic frameworks. In organic synthesis, NBDI has been used as a reagent for the synthesis of various compounds.
Propriétés
IUPAC Name |
[2-(1,3-dioxoisoindol-2-yl)phenyl] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O6/c24-19-15-8-1-2-9-16(15)20(25)22(19)17-10-3-4-11-18(17)29-21(26)13-6-5-7-14(12-13)23(27)28/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUUMEPGOUSVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 3-nitrobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide](/img/structure/B5187431.png)
![3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol](/img/structure/B5187439.png)
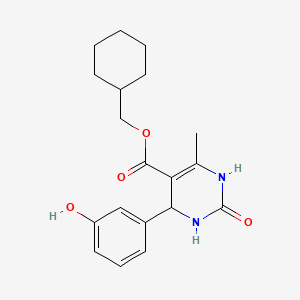
![2,5-dioxo-3-pyrrolidinyl N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5187450.png)
![1-(4-fluorophenyl)-4-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B5187460.png)
![4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5187467.png)
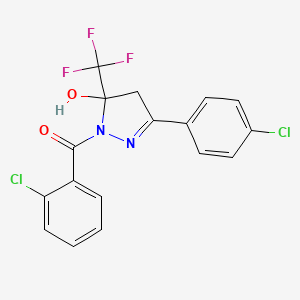

![1-[(3,4-dichlorophenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5187514.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5187519.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B5187524.png)
